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Introduction

Vercirnon sodium, also known as GSK1605786, CCX282-B, and Traficet-EN, is a potent and
selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2]
Developed initially by ChemoCentryx, it was investigated as an oral, non-biologic therapy for
inflammatory bowel diseases (IBD), particularly Crohn's disease.[1][3] Vercirnon targets the
migration and activation of inflammatory cells in the intestine, a key process in the
pathophysiology of IBD.[4] This technical guide provides a comprehensive overview of the
pharmacological profile of Vercirnon sodium, including its mechanism of action,
pharmacodynamics, pharmacokinetics, and clinical trial data.

Mechanism of Action

Vercirnon is a first-in-class intracellular allosteric antagonist of the CCR9 receptor. Unlike
traditional antagonists that compete with the natural ligand at the extracellular binding site,
vercirnon binds to a distinct allosteric site on the intracellular side of the receptor. This unique
mechanism of action prevents the conformational changes necessary for G-protein coupling
and subsequent downstream signaling, effectively blocking the effects of the natural ligand,
CCL25 (TECK). The binding of CCL25 to CCR9 on the surface of T-lymphocytes is a critical
step in their trafficking to the small intestine, a key site of inflammation in Crohn's disease. By
inhibiting this interaction, Vercirnon was designed to reduce the accumulation of inflammatory
cells in the gut.
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The CCR9 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the
Gai subunit. Activation of the Gai pathway leads to the inhibition of adenylyl cyclase, resulting
in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, CCR9 activation triggers
intracellular calcium mobilization, a key event in cell migration and activation. Vercirnon's
allosteric antagonism prevents these downstream signaling events.
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Figure 1: Vercirnon's Allosteric Antagonism of CCR9 Signaling
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Pharmacodynamics

Vercirnon demonstrates potent and selective antagonism of the CCR9 receptor in vitro. It

effectively inhibits CCR9-mediated calcium mobilization and chemotaxis in various cell lines

and primary cells.

Parameter Cell Type Assay IC50 (nM)
Inhibition of CCR9-
Caz* Mobilization Molt-4 cells mediated Ca2* 5.4
mobilization
_ Inhibition of CCR9-
Chemotaxis Molt-4 cells ) ) 3.4
mediated chemotaxis
Primary CCR9- Inhibition of CCL25- 6.8
expressing cells directed chemotaxis '
Inhibition of CCL25-
RA-cultured human T mediated chemotaxis 11
cells in 100% human AB
serum
Inhibition of CCL25-
Mouse thymocytes ) ) 6.9
induced chemotaxis
Inhibition of CCL25-
Rat thymocytes ) ) 1.3
induced chemotaxis
Inhibition of CCL25-
Splice Form Inhibition directed chemotaxis of 2.8
CCR9A
Inhibition of CCL25-
directed chemotaxis of 2.6
CCR9B
Table 1: In Vitro
Potency of Vercirnon
Sodium
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Vercirnon exhibits high selectivity for CCR9, with IC50 values greater than 10 pM for other
chemokine receptors (CCR1-12 and CX3CR1-7).

Pharmacokinetics

Pharmacokinetic studies of Vercirnon have been conducted in healthy adult subjects.
Following oral administration, Vercirnon is readily absorbed, with a time to maximum plasma
concentration (Tmax) of approximately 3-4 hours. The estimated half-life (t1/2) ranges from 12
to 17 hours. In a study with single ascending oral doses of 250 mg, 500 mg, and 1,000 mg in
healthy Japanese male subjects, the maximum plasma concentration (Cmax) and area under
the curve (AUC) increased in a less than dose-proportional manner. Food intake was found to
increase Cmax and AUC by an average of 20% compared to the fasted state.

Vercirnon is extensively metabolized through multiple oxidative and reductive pathways,
involving cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C19, and CYP2B6. Its
metabolites are highly protein-bound (>90%). Vercirnon is considered to be passively
permeable and is unlikely to be a substrate for P-glycoprotein.
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Parameter Value Condition Population

Single oral doses
Tmax 3-4 hours Healthy adults
(250-1000 mg)

Single oral doses
t1/2 12-17 hours Healthy adults
(250-1000 mg)

] ) Less than dose Single oral doses Healthy Japanese
Dose Proportionality ]
proportional (250, 500, 1000 mg) males
~20% increase in Healthy Japanese
Food Effect Fed vs. Fasted
Cmax and AUC males

Extensive via

Metabolism CYP3A4, CYP2C19, - In vitro data
CYP2B6
Protein Binding >90% (metabolites) - In vitro data

Table 2: Summary of
Vercirnon
Pharmacokinetic

Parameters

Clinical Trials

Vercirnon has undergone several Phase Il clinical trials for the treatment of moderate to
severe Crohn's disease. The SHIELD (Study in CroHn's Disease Patients Investigating the
Efficacy and Safety of an OraLly Dosed CCR9) program included multiple studies.

SHIELD-1 Study

The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that enrolled 608
adult patients with moderately-to-severely active Crohn's disease (Crohn's Disease Activity
Index [CDAI] of 220-450). Patients were randomized to receive placebo, Vercirnon 500 mg
once daily, or Vercirnon 500 mg twice daily for 12 weeks. The primary endpoint was clinical
response, defined as a decrease in CDAI of at least 100 points at week 12. A key secondary
endpoint was clinical remission (CDAI score < 150) at 12 weeks.
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The study did not meet its primary or key secondary endpoints.

Vercirnon 500

Outcome Placebo Vercirnon 500 = p-value (vs.
m

(Week 12) (n=203) mg QD (n=203) < Placebo)
(n=202)

Clinical

Response (=100- 0.546 (QD),

) 25.1% 27.6% 27.2%
point CDAI 0.648 (BID)
decrease)

Table 3: Efficacy
Results of the
SHIELD-1 Study

In terms of safety, the rates of serious adverse events were similar across the treatment
groups: 8.9% in the placebo group, 5.9% in the once-daily group, and 6.0% in the twice-daily
group. Overall adverse events were reported in 69.8%, 73.3%, and 78.1% of patients in the
placebo, once-daily, and twice-daily groups, respectively, showing a trend for dose-dependent
iIncreases.

SHIELD-4 Study

The SHIELD-4 study was a double-blind, active-treatment induction trial that enrolled 253 adult
patients with moderate to severe Crohn's disease. Patients were randomized to receive either
500 mg of Vercirnon once-daily or 500 mg twice-daily for 12 weeks. The study was designed
to evaluate two dose regimens and enroll clinical responders into a maintenance trial (SHIELD-
2).

At week 12, a CDAI = 100-point response was observed in 56% of subjects in the once-daily
group and 69% in the twice-daily group. Clinical remission (CDAI < 150) was achieved in 26%
and 36% of patients in the once- and twice-daily groups, respectively.
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Vercirnon 500 mg QD Vercirnon 500 mg BID
Outcome (Week 12)
(n=57) (n=61)
Clinical Response (=100-point
56% 69%
CDAI decrease)
Clinical Remission (CDAI <
26% 36%

150)

Table 4: Efficacy Results of the
SHIELD-4 Study

Experimental Protocols
In Vitro Calcium Mobilization Assay (General Protocol)

A common method to assess the antagonist activity of compounds like Vercirnon on GPCRs is
through a calcium mobilization assay.
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Calcium Mobilization Assay Workflow
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Figure 2: General Workflow for a Calcium Mobilization Assay

Methodology:
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e Cell Culture: CCR9-expressing cells (e.g., Molt-4) are cultured in appropriate media and
seeded into 96- or 384-well plates.

e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
AM or Fluo-4 AM, which can enter the cells and is cleaved by intracellular esterases to its
active, calcium-binding form.

o Compound Incubation: The cells are pre-incubated with varying concentrations of Vercirnon
or a vehicle control for a specified period.

e Agonist Stimulation: A fixed concentration of the CCR9 agonist, CCL25, is added to the wells
to stimulate the receptor.

o Fluorescence Measurement: Changes in intracellular calcium concentration are measured in
real-time using a fluorescence plate reader. An increase in intracellular calcium leads to a
change in the fluorescence intensity of the dye.

o Data Analysis: The inhibition of the CCL25-induced calcium signal by Vercirnon is
guantified, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-
response curve.

Clinical Trial Design (SHIELD-1)

The SHIELD-1 study followed a randomized, double-blind, placebo-controlled design.
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SHIELD-1 Clinical Trial Workflow

Patient Population:
Adults with moderately-to-severely
active Crohn's disease
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Figure 3: Workflow of the SHIELD-1 Clinical Trial
Methodology:

o Patient Selection: Eligible patients were adults with a diagnosis of moderately-to-severely
active Crohn's disease, defined by a CDAI score between 220 and 450, and evidence of

active inflammation.

» Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment
arms: placebo, Vercirnon 500 mg once daily, or Vercirnon 500 mg twice daily.

o Treatment: Patients received their assigned treatment orally for a duration of 12 weeks.
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o Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving
a clinical response (a decrease in CDAI of at least 100 points from baseline) at week 12. The
key secondary endpoint was the proportion of patients in clinical remission (CDAI score less
than 150) at week 12.

o Safety Monitoring: Adverse events were monitored and recorded throughout the study.

Conclusion

Vercirnon sodium is a selective CCR9 antagonist with a novel intracellular allosteric
mechanism of action. It demonstrated potent in vitro activity in blocking CCR9-mediated
signaling and cell migration. However, in large-scale Phase lll clinical trials for the treatment of
moderate to severe Crohn's disease, Vercirnon did not demonstrate a statistically significant
clinical benefit over placebo in the induction of clinical response or remission. While the safety
profile was generally acceptable, the lack of efficacy led to the discontinuation of its
development for this indication. The data and methodologies presented in this guide provide a
comprehensive pharmacological profile of Vercirnon sodium for the scientific and drug
development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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